molecular formula C19H14FN3O3 B11466556 6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11466556
M. Wt: 351.3 g/mol
InChI Key: RQQJTLPGKMAPKB-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to the pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with a suitable pyrimidine precursor under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
  • 6-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
  • 6-(4-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Uniqueness

The presence of the fluorophenyl group in 6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C19H14FN3O3

Molecular Weight

351.3 g/mol

IUPAC Name

6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H14FN3O3/c1-26-13-8-4-10(5-9-13)14-15-17(22-19(25)23-18(15)24)21-16(14)11-2-6-12(20)7-3-11/h2-9H,1H3,(H3,21,22,23,24,25)

InChI Key

RQQJTLPGKMAPKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC=C(C=C4)F

Origin of Product

United States

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